molecular formula C10H14BrN4O5P B12603171 Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 643028-67-5

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Cat. No.: B12603171
CAS No.: 643028-67-5
M. Wt: 381.12 g/mol
InChI Key: DGWAEDMEWRZQNY-UHFFFAOYSA-N
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Description

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a chemical compound with the molecular formula C10H14BrN4O5P. It is known for its unique structure, which includes a brominated purine moiety and a phosphonic acid group.

Properties

CAS No.

643028-67-5

Molecular Formula

C10H14BrN4O5P

Molecular Weight

381.12 g/mol

IUPAC Name

[2-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid

InChI

InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19)

InChI Key

DGWAEDMEWRZQNY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Br)N=CN2C(CCO)COCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, starting with the bromination of a purine derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Scientific Research Applications

Medicinal Chemistry

Phosphonic acids are known for their biological activities, particularly as antiviral agents. The purine-like structure of [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- suggests potential efficacy against viral infections.

Antiviral Properties :

  • Mechanism : The compound may inhibit viral replication by mimicking nucleotide structures essential for viral genome synthesis.
  • Case Study : In vitro studies have shown that this compound can effectively inhibit HIV reverse transcriptase, acting as a competitive inhibitor and significantly reducing viral load .

Antibacterial Activity

Research indicates that phosphonic acid derivatives can exhibit antibacterial properties by interfering with bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study : A comparative study assessed various phosphonic acid derivatives against standard bacterial strains, demonstrating that compounds similar to [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Agricultural Applications

In agriculture, phosphonic acids are utilized as herbicides and fungicides due to their ability to inhibit specific enzymatic pathways critical for plant growth and pathogen resistance.

Mechanism of Action :
Phosphonic acids can disrupt metabolic processes in plants and pathogens, leading to reduced growth or increased susceptibility to environmental stressors .

Research Findings and Insights

Recent studies have explored the biological activity of phosphonic acids:

  • Discovery of Natural Products : Genome mining in actinomycetes has revealed new phosphonic acid natural products with diverse bioactivities, including antibacterial effects .
  • Inhibition Studies : Research has focused on synthesizing phosphonate analogs that inhibit purine nucleoside phosphorylase (PNP), critical in purine metabolism .

Mechanism of Action

The mechanism of action of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis. In cancer research, it may induce apoptosis or inhibit cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives and brominated purine compounds. Examples include:

  • Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-
  • Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)ethoxy]methyl]-
  • Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-

Uniqueness

Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific combination of a brominated purine moiety and a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl] is particularly noteworthy for its structural features that suggest potential antiviral and antimalarial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Overview

The compound features a purine moiety, which is a common structural element in many biologically active molecules. The presence of the bromine atom and hydroxybutoxy group enhances its chemical properties, potentially influencing its biological interactions.

Antiviral Properties

Research indicates that phosphonic acids with purine-like structures can exhibit antiviral activity by mimicking nucleosides. For instance, compounds similar to [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl] have been studied for their ability to inhibit viral replication.

  • Mechanism of Action : These compounds often act as prodrugs that require metabolic conversion to become active. They can inhibit viral enzymes or compete with natural substrates, thereby disrupting viral replication processes.
  • Case Studies :
    • A study on related phosphonic acid derivatives demonstrated their effectiveness against various viruses, suggesting that the purine structure is crucial for binding to viral enzymes .

Antimalarial Activity

The compound's potential as an antimalarial agent has also been explored. Phosphonic acid derivatives have shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.

  • In Vitro Studies :
    • In a comparative study of various phosphonate compounds, one derivative showed an IC50 value of 74 nM against P. falciparum-infected red blood cells, indicating potent antimalarial activity .
    • The structural features, including the hydroxyl group and chain length, were found to significantly influence efficacy.

Comparative Analysis

The following table summarizes the biological activities of several compounds structurally related to [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl] :

Compound NameStructure SimilarityBiological ActivityIC50 (nM)
3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl phosphonic acid Contains purine derivativePotential antiviral propertiesN/A
Acyclovir Phosphonate Purine baseAntiviral activity0.5 - 10
Tenofovir Disoproxil Fumarate Phosphonate groupAntiretroviral activity0.3 - 5
(R)-(4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl)-phosphonic acid Similar purine baseAntimalarial activity74

Research Findings

  • Synthesis and Testing : Recent studies have synthesized various hydroxyphosphonic acid derivatives and evaluated their biological activities. The results indicated that modifications in the hydroxyl group and chain length significantly affect their potency .
  • Toxicity Assessments : Compounds derived from phosphonic acids often exhibit low toxicity in mammalian cells, making them suitable candidates for therapeutic applications . For example, a derivative tested showed a CC50 (cytotoxic concentration) of 132 ± 20 μM, indicating a favorable safety profile .
  • Mechanistic Insights : The interaction mechanisms of phosphonic acids with biological targets are primarily through competitive inhibition of enzyme active sites, similar to phosphate esters . This characteristic allows them to interfere with critical biochemical pathways.

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